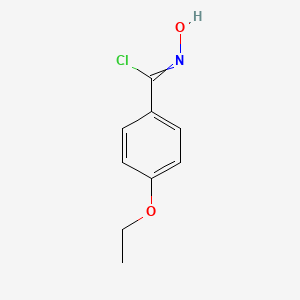

alpha-Chloro-4-ethoxybenzaldoxime

Description

α-Chloro-4-ethoxybenzaldoxime is a benzaldoxime derivative characterized by a chlorine atom at the α-position (adjacent to the oxime group) and an ethoxy (-OCH₂CH₃) substituent at the para position of the benzene ring. These compounds share a core structure of benzaldoxime modified with functional groups that influence their physicochemical properties and applications, particularly in pharmaceutical intermediates .

Properties

IUPAC Name |

4-ethoxy-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-8-5-3-7(4-6-8)9(10)11-12/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKIZIAWOUQFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Chloro-4-ethoxybenzaldoxime can be synthesized through several methods. One common approach involves the chlorination of 4-ethoxybenzaldehyde followed by the reaction with hydroxylamine hydrochloride to form the oxime. The reaction conditions typically involve the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalyst like L-proline amide .

Industrial Production Methods

In an industrial setting, the production of alpha-Chloro-4-ethoxybenzaldoxime may involve large-scale chlorination processes using trichloromethanesulfonyl chloride as the chlorinating agent. This method is efficient and minimizes the formation of toxic by-products .

Chemical Reactions Analysis

Types of Reactions

Alpha-Chloro-4-ethoxybenzaldoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzaldoximes depending on the nucleophile used.

Scientific Research Applications

Alpha-Chloro-4-ethoxybenzaldoxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of alpha-Chloro-4-ethoxybenzaldoxime involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

The following analysis compares α-chloro-substituted benzaldoximes with varying para-substituents, highlighting differences in molecular properties, reactivity, and applications.

Structural and Molecular Properties

Key Observations:

- Substituent Effects: Nitro Group (-NO₂): Electron-withdrawing nature increases electrophilicity of the oxime group, enhancing reactivity in synthetic applications . Methoxy Group (-OCH₃): Electron-donating effect stabilizes the benzene ring but may reduce oxime acidity compared to nitro derivatives . Chlorine on Benzene Ring (-Cl): In 4-chlorobenzaldoxime, the chlorine is positioned on the ring rather than the α-carbon, altering electronic distribution and reactivity compared to α-chloro analogs .

Molecular Weight : The nitro derivative has the highest molecular weight (200.58 g/mol) due to the nitro group’s additional nitrogen and oxygen atoms.

Comparative Reactivity

Nitro vs. Methoxy :

Substituent Position :

- α-Chloro derivatives (e.g., nitro or methoxy analogs) exhibit distinct reactivity compared to 4-chlorobenzaldoxime, where the chlorine is ring-bound. The α-chloro group directly influences the oxime’s electrophilicity .

Biological Activity

Alpha-Chloro-4-ethoxybenzaldoxime is a chemical compound that has garnered attention for its biological activity, particularly in the context of antiviral properties and inhibition of serine proteases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Alpha-Chloro-4-ethoxybenzaldoxime can be described by its molecular formula, which includes a chloro group, an ethoxy group, and an oxime functional group. This structure contributes to its potential biological activity.

The primary mechanism of action for alpha-Chloro-4-ethoxybenzaldoxime involves the inhibition of serine proteases, particularly those associated with the hepatitis C virus (HCV). The NS3-NS4A serine protease complex of HCV is crucial for the viral life cycle, making it a prime target for antiviral drug development. By inhibiting this protease, alpha-Chloro-4-ethoxybenzaldoxime disrupts viral replication and may offer therapeutic benefits against HCV infections .

Antiviral Properties

Research indicates that compounds similar to alpha-Chloro-4-ethoxybenzaldoxime demonstrate significant antiviral activity. In particular, studies have shown that inhibitors of the NS3 serine protease can reduce the viral load in infected cells. For instance, a study highlighted the efficacy of various serine protease inhibitors in reducing HCV replication in vitro .

Case Studies

- Study on Hepatitis C Virus : A patent application describes compounds that inhibit NS3 serine protease activity and outlines their potential use as antiviral agents against HCV. The study indicates that these compounds can significantly lower viral replication rates in laboratory settings .

- Inhibition of Protease Activity : Another study evaluated the effectiveness of several inhibitors on serine proteases associated with viral infections. Results showed that alpha-Chloro-4-ethoxybenzaldoxime effectively inhibited protease activity, thereby confirming its potential as an antiviral agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClN2O2 |

| Target Enzyme | HCV NS3 Serine Protease |

| Biological Activity | Antiviral (HCV inhibition) |

| Mechanism | Serine protease inhibition |

Research Findings

Recent studies provide evidence supporting the biological activity of alpha-Chloro-4-ethoxybenzaldoxime:

- Efficacy Against HCV : Compounds structurally related to alpha-Chloro-4-ethoxybenzaldoxime have shown promise in clinical trials aimed at treating hepatitis C, with some achieving significant reductions in viral loads .

- Safety Profile : Preliminary assessments suggest a favorable safety profile for these compounds, although further clinical evaluations are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.